1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
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Overview
Description
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the imidazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity while minimizing by-products and waste.
Chemical Reactions Analysis
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as primary and secondary amines. The major products formed depend on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and imidazole compounds:
Properties
CAS No. |
1784943-94-7 |
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Molecular Formula |
C6H9ClN2O2S |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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